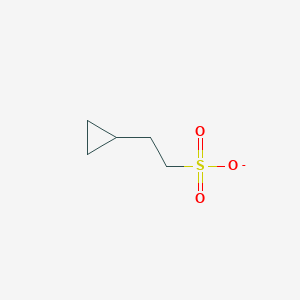

Cyclopropanemethanol,methanesulfonate

Description

Cyclopropanemethanol methanesulfonate is an ester derivative formed by the reaction of cyclopropanemethanol with methanesulfonic acid or its chloride. The cyclopropane ring introduces significant steric strain, which influences its chemical reactivity and stability. This compound is primarily documented as a synthetic intermediate, with its alcohol precursor (cyclopropanemethanol) generated during catalytic fast pyrolysis of biomass, such as bamboo powder, under γ-Al₂O₃-based catalysts . The methanesulfonate esterification process is analogous to other alkyl methanesulfonates, involving the reaction of the alcohol with methanesulfonyl chloride in inert solvents .

Properties

Molecular Formula |

C5H9O3S- |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-cyclopropylethanesulfonate |

InChI |

InChI=1S/C5H10O3S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H,6,7,8)/p-1 |

InChI Key |

RSZCIOIOAWKFCX-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1CCS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Cyclopropanemethanol methanesulfonate belongs to the broader class of methanesulfonate esters. Key structural analogues include:

- Tricaine methanesulfonate (MS-222) : A widely used anesthetic in aquatic organisms, featuring a benzene ring substituted with ethyl and methanesulfonate groups .

- Cyclopentylmethyl methanesulfonate: A cycloalkyl derivative synthesized via esterification of cyclopentylmethanol .

Key Structural Differences :

- MS-222’s aromatic moiety contrasts with the aliphatic cyclopropane system, leading to differences in lipophilicity and metabolic stability.

Physicochemical Properties

Pharmacological/Toxicological Profiles

- Tricaine methanesulfonate (MS-222): Well-characterized in aquatic models, inducing reversible anesthesia.

- Cyclopropanemethanol methanesulfonate: No direct toxicological data available. The cyclopropane moiety may increase membrane permeability, but its ester linkage could facilitate rapid hydrolysis in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.